molecular formula C9H9BF3KO2 B1451936 Potassium 4-ethoxycarbonylphenyltrifluoroborate CAS No. 1439402-07-9

Potassium 4-ethoxycarbonylphenyltrifluoroborate

Cat. No. B1451936
CAS RN: 1439402-07-9
M. Wt: 256.07 g/mol
InChI Key: RRHVYQWNJHNUEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Potassium 4-ethoxycarbonylphenyltrifluoroborate is a chemical compound with the molecular formula C9H9BF3KO2 . It is offered by several scientific companies for use in various applications .


Molecular Structure Analysis

The molecular weight of Potassium 4-ethoxycarbonylphenyltrifluoroborate is 256.07 g/mol . The InChI string representation of its structure is InChI=1S/C9H9BF3O2.K/c1-2-15-9(14)7-3-5-8(6-4-7)10(11,12)13;/h3-6H,2H2,1H3;/q-1;+1 . The Canonical SMILES representation is B-C(=O)OCC)(F)(F)F.[K+] .


Physical And Chemical Properties Analysis

Potassium 4-ethoxycarbonylphenyltrifluoroborate has a molecular weight of 256.07 g/mol . It has 0 hydrogen bond donors, 6 hydrogen bond acceptors, and 3 rotatable bonds . Its exact mass and monoisotopic mass are both 256.0284757 g/mol . The topological polar surface area is 26.3 Ų . It has 16 heavy atoms and its complexity, as computed by Cactvs, is 227 .

Safety and Hazards

Potassium 4-ethoxycarbonylphenyltrifluoroborate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

potassium;(4-ethoxycarbonylphenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BF3O2.K/c1-2-15-9(14)7-3-5-8(6-4-7)10(11,12)13;/h3-6H,2H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHVYQWNJHNUEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)C(=O)OCC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BF3KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 4-ethoxycarbonylphenyltrifluoroborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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